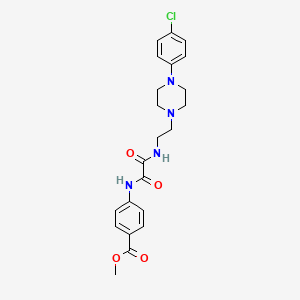

Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCVZDFYJWFWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it’s plausible that this compound could interact with a variety of targets depending on its specific structure and functional groups.

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. This suggests that the compound might interact with its targets to modulate their function, leading to changes in the biochemical pathways they are involved in.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance, suggesting that this compound might have favorable ADME properties that contribute to its bioavailability.

Comparación Con Compuestos Similares

Halogenated Phenylpiperazine Derivatives

- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Structure: Features a 4-chlorophenyl group attached to a quinoline-carbonyl-piperazine-benzoate backbone. Synthesis: Crystallized from ethyl acetate as a yellow/white solid. Key Data: Characterized via $ ^1H $ NMR and HRMS; chloro substitution enhances stability compared to bromo (C2) or fluoro (C4) analogs.

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Structure : Fluorobenzoyl and hydroxyphenyl substituents on piperazine.

- Synthesis : Multi-step process involving reflux, TFA deprotection, and column chromatography (48% yield).

- Key Data : Pale-yellow solid; fluorination may reduce metabolic degradation compared to chloro analogs.

Piperazine-Linked Heterocycles

- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structure: Azetidinone core with phenylpiperazine and nitro groups. Synthesis: Requires strict reaction conditions (e.g., controlled temperature, anhydrous solvents). Key Data: Demonstrates how piperazine enhances solubility in polar solvents despite nitro group hydrophobicity.

Methoxy vs. Chloro Substituents

- 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide Structure: Methoxyphenyl-piperazine with a pyrimidinedione counterion.

Physicochemical Properties

Key Observations :

- Chlorine vs.

- Ester vs. Amide Linkages : Methyl benzoate esters (C1–C7) may offer better hydrolytic stability than free carboxylic acids, critical for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.